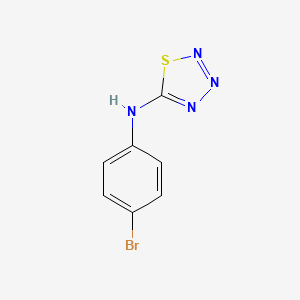
N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound that contains a thiatriazole ring substituted with a 4-bromophenyl group
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit antimicrobial and antiproliferative activities . This suggests that the compound may target specific proteins or enzymes involved in microbial growth and cell proliferation.
Mode of Action
This could result in the inhibition of microbial growth or cell proliferation .
Biochemical Pathways
Similar compounds have been shown to block the biosynthesis of certain bacterial lipids . This suggests that N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine may interfere with lipid biosynthesis or other related pathways, leading to downstream effects such as the inhibition of microbial growth.
Pharmacokinetics
Similar compounds have shown promising adme properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the antimicrobial and antiproliferative activities of similar compounds , it can be inferred that the compound may lead to the inhibition of microbial growth and cell proliferation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine typically involves the reaction of 4-bromoaniline with thiatriazole precursors under specific conditions. One common method involves the cyclization of 4-bromoaniline with thiocarbonyl diimidazole, followed by the introduction of nitrogen sources to form the thiatriazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The thiatriazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with other aromatic groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide in anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand the interactions between heterocyclic compounds and biological targets, aiding in the design of new drugs and therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl derivatives: These compounds share a similar bromophenyl group but differ in the heterocyclic ring structure.
4-(4-bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group attached to a thiazole ring, showing similar biological activities.
Uniqueness
N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine is unique due to its thiatriazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. This uniqueness makes it a valuable scaffold for developing new compounds with enhanced biological activities and material properties.
Propiedades
IUPAC Name |
N-(4-bromophenyl)thiatriazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNSRYQMIYXFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=NS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)

![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)

![(2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2751493.png)

![3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2751497.png)
![N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2751499.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2751503.png)
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B2751504.png)



![6-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2751510.png)
